
(3,6-Di-tert-butylnaphthalen-1-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3,6-Di-tert-butylnaphthalen-1-yl)boronic acid is an organoboron compound with the molecular formula C18H25BO2. This compound is part of the boronic acid family, which is known for its versatility in organic synthesis, particularly in Suzuki-Miyaura coupling reactions . The compound features a naphthalene ring substituted with tert-butyl groups at positions 3 and 6, and a boronic acid group at position 1.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (3,6-Di-tert-butylnaphthalen-1-yl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the Miyaura borylation reaction, where an aryl halide reacts with bis(pinacolato)diboron in the presence of a palladium catalyst and a base . The reaction is usually carried out under mild conditions, such as room temperature, and in an inert atmosphere to prevent oxidation.
Industrial Production Methods: Industrial production of arylboronic acids, including this compound, often employs continuous flow processes to enhance efficiency and yield. These methods involve the use of Grignard reagents or organolithium compounds, followed by electrophilic borylation .
Analyse Des Réactions Chimiques
Types of Reactions: (3,6-Di-tert-butylnaphthalen-1-yl)boronic acid primarily undergoes:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Substitution: The boronic acid group can be substituted with various electrophiles to form different derivatives.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol) are commonly used.
Oxidation: Hydrogen peroxide or other oxidizing agents can be used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products:
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Phenolic derivatives.
Substitution: Various substituted naphthalene derivatives.
Applications De Recherche Scientifique
(3,6-Di-tert-butylnaphthalen-1-yl)boronic acid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of (3,6-Di-tert-butylnaphthalen-1-yl)boronic acid in Suzuki-Miyaura coupling involves the formation of a palladium-boron complex. The palladium catalyst facilitates the transmetalation step, where the boronic acid transfers its organic group to the palladium center, followed by reductive elimination to form the desired biaryl product . The boronic acid group can also interact with biological molecules through reversible covalent bonding with diols, which is the basis for its use in sensors and drug delivery .
Comparaison Avec Des Composés Similaires
- Phenylboronic acid
- 4-Methoxyphenylboronic acid
- 2-Naphthylboronic acid
Comparison: (3,6-Di-tert-butylnaphthalen-1-yl)boronic acid is unique due to its bulky tert-butyl groups, which can influence its reactivity and steric properties. Compared to simpler boronic acids like phenylboronic acid, it may offer enhanced selectivity in certain reactions due to steric hindrance . Additionally, the naphthalene ring system provides a rigid and planar structure, which can be advantageous in the design of materials and sensors .
Propriétés
Numéro CAS |
126822-80-8 |
|---|---|
Formule moléculaire |
C18H25BO2 |
Poids moléculaire |
284.2 g/mol |
Nom IUPAC |
(3,6-ditert-butylnaphthalen-1-yl)boronic acid |
InChI |
InChI=1S/C18H25BO2/c1-17(2,3)13-7-8-15-12(9-13)10-14(18(4,5)6)11-16(15)19(20)21/h7-11,20-21H,1-6H3 |
Clé InChI |
XAPSUJYWXKMFGZ-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC(=CC2=C1C=CC(=C2)C(C)(C)C)C(C)(C)C)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





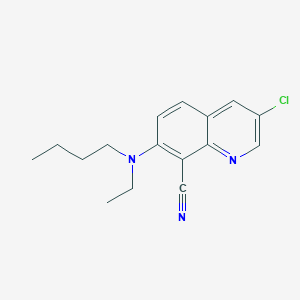

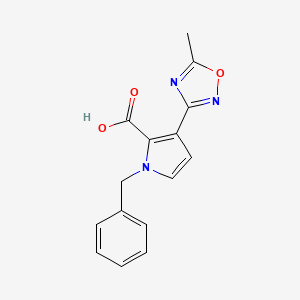

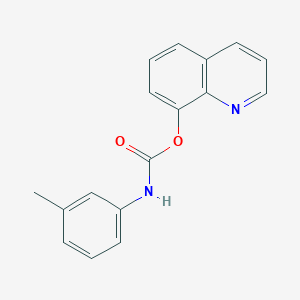

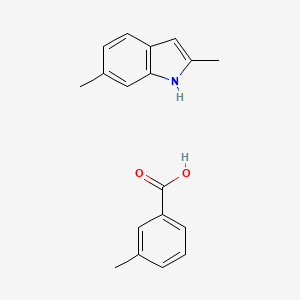
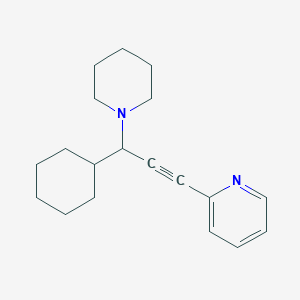

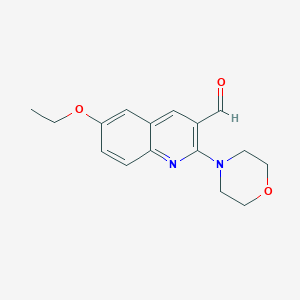
![5-Methyl-1-phenyl-1,2,3,5-tetrahydro-4H-pyridazino[4,5-b]indol-4-one](/img/structure/B11843614.png)
